![molecular formula C6H15ClN4O2S2 B11725743 (2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride](/img/structure/B11725743.png)
(2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a disulfide bond, which is significant in many biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride typically involves the formation of the disulfide bond between two cysteine derivatives. The reaction conditions often include mild oxidizing agents to facilitate the formation of the disulfide linkage without causing over-oxidation or degradation of the amino acids involved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of amino acids and the formation of disulfide bonds, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide bond, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction of the disulfide bond can yield the corresponding thiol compounds.
Substitution: The amino groups in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents under controlled pH conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Alkylated amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of disulfide bond formation and stability.
Biology
In biological research, this compound is used to study protein folding and stability. The disulfide bond is crucial in maintaining the three-dimensional structure of proteins, and this compound serves as a model for such studies.
Medicine
In medicine, the compound has potential applications in drug design and development. Its ability to form stable disulfide bonds makes it a candidate for developing drugs that target specific proteins or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials that require stable disulfide bonds.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride involves the formation and breaking of disulfide bonds. These bonds play a critical role in the structural integrity of proteins and other biomolecules. The compound can interact with various molecular targets, including enzymes and receptors, through its disulfide bond, influencing their activity and function.
Eigenschaften
Molekularformel |
C6H15ClN4O2S2 |
|---|---|
Molekulargewicht |
274.8 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[[(2R)-2,3-diamino-3-oxopropyl]disulfanyl]propanamide;hydrochloride |
InChI |
InChI=1S/C6H14N4O2S2.ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);1H/t3-,4-;/m0./s1 |
InChI-Schlüssel |
ZFDQXMVQQXDOAY-MMALYQPHSA-N |
Isomerische SMILES |
C([C@@H](C(=O)N)N)SSC[C@@H](C(=O)N)N.Cl |
Kanonische SMILES |
C(C(C(=O)N)N)SSCC(C(=O)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11725677.png)
![2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methylideneamino]acetamide](/img/structure/B11725681.png)
![1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B11725687.png)
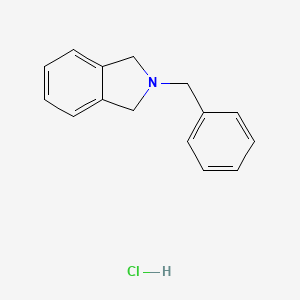
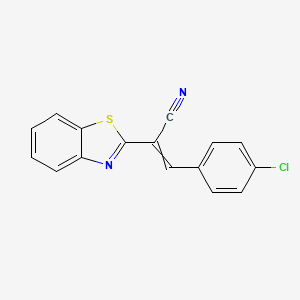
![2-[(2-Chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725703.png)

![1-(Furan-2-yl)-3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]prop-2-en-1-one](/img/structure/B11725727.png)
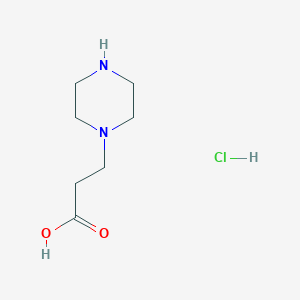
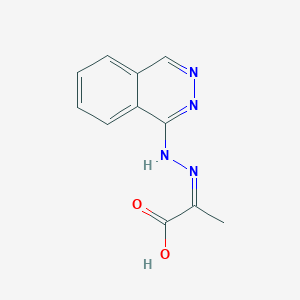
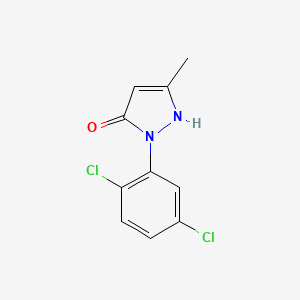
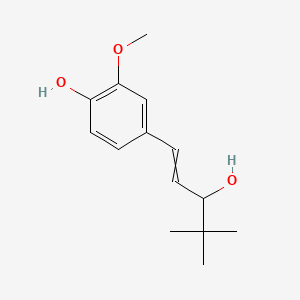
![3-[3-(5-Methyl-2-furanyl)-1-phenyl-4-pyrazolyl]-2-propenoic acid](/img/structure/B11725748.png)
